Mirabegron (m8) - 1365244-64-9

Mirabegron (m8)

Catalog Number: EVT-1448687
CAS Number: 1365244-64-9
Molecular Formula: C13H13N3O3S
Molecular Weight: 291.325
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mirabegron, chemically named 2-(2-aminothiazol-4-yl)-N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide, is a synthetic compound studied for its role as a selective β3-adrenergic receptor agonist. [] While initially investigated for its potential in treating overactive bladder syndrome, research has expanded to explore its broader metabolic effects, particularly concerning adipose tissue and glucose homeostasis. [, ]

Solifenacin Succinate

  • Compound Description: Solifenacin succinate is an anticholinergic medication used to treat overactive bladder (OAB) symptoms such as urgency, frequency, and urge incontinence. It acts by blocking the action of acetylcholine at muscarinic receptors in the bladder, thereby reducing bladder muscle spasms. []
  • Relevance: Solifenacin succinate and mirabegron are both commonly prescribed for the treatment of OAB, although they employ different mechanisms of action. Solifenacin succinate acts as a muscarinic antagonist, while mirabegron is a β3-adrenergic receptor agonist. [] This shared therapeutic application makes solifenacin succinate a relevant compound to mirabegron.

Tolterodine

  • Compound Description: Tolterodine is a medication used to treat overactive bladder. It is classified as a muscarinic antagonist, meaning it blocks the action of acetylcholine at muscarinic receptors in the bladder. By doing so, tolterodine helps to relax the bladder muscle and reduce urinary urgency, frequency, and incontinence. []

Vibegron

  • Compound Description: Vibegron, like mirabegron, is a β3-adrenergic receptor agonist. It is approved for the treatment of overactive bladder and works by relaxing the detrusor muscle in the bladder, improving bladder storage capacity. []
  • Relevance: Vibegron is structurally related to mirabegron as both compounds belong to the class of β3-adrenergic receptor agonists. They share a similar mechanism of action, targeting the same receptor in the bladder to alleviate OAB symptoms. []

Losartan

  • Compound Description: Losartan is an angiotensin II receptor blocker (ARB) primarily used to treat hypertension (high blood pressure) and to protect the kidneys from damage due to diabetes. It works by blocking the action of angiotensin II, a hormone that constricts blood vessels. []
  • Relevance: While not directly structurally related to mirabegron, losartan was investigated in combination with mirabegron for its potential to mitigate doxorubicin-induced cardiotoxicity. The study showed that combining the two drugs improved heart function and reduced fibrosis in a rat model. [] This co-administration in a research setting makes losartan a relevant compound to consider in relation to mirabegron.

Metformin

  • Compound Description: Metformin is a medication commonly used to treat type 2 diabetes. It works by improving the body’s sensitivity to insulin and reducing glucose production in the liver. Metformin is also being investigated for potential benefits in other conditions, including weight management. []
  • Relevance: Metformin, while not structurally similar to mirabegron, was investigated in combination with mirabegron for its potential anti-obesity effects. Studies showed that the combination led to increased energy expenditure, improved glucose tolerance, and reduced weight gain in mice. [] This combined investigation makes metformin a relevant compound to mention in the context of mirabegron.
Source

Mirabegron was developed by Astellas Pharma and received approval from the U.S. Food and Drug Administration in 2012. It is marketed under the brand name Myrbetriq and is available in extended-release formulations.

Classification

Mirabegron is classified as a beta-3 adrenergic agonist. Its mechanism of action is distinct from that of antimuscarinic agents, making it a valuable option for patients who may not tolerate traditional therapies.

Synthesis Analysis

Methods and Technical Details

The synthesis of Mirabegron has undergone several iterations to improve yield and purity. A notable method involves the following steps:

  1. Amino Protection: The initial step involves protecting the amino group of 2-aminothiazole-5-acetic acid using an amino protective agent, yielding an intermediate product.
  2. Condensation Reaction: This intermediate is then reacted with 4-amino phenethyl alcohol through a condensation reaction, forming another intermediate.
  3. Oxidation Reaction: The subsequent oxidation of this intermediate using various oxidants (such as potassium permanganate) leads to a further intermediate.
  4. Reductive Amination: Finally, reductive amination with (R)-2-amino-1-phenethyl alcohol occurs, followed by the removal of the protecting group to yield Mirabegron .
Molecular Structure Analysis

Structure and Data

The molecular formula of Mirabegron is C21H24N4O2SC_{21}H_{24}N_{4}O_{2}S, with a molecular weight of 396.51 g/mol. The structure features a thiazole ring, which is critical for its biological activity, along with a phenethylamine moiety that contributes to its receptor selectivity.

Chemical Reactions Analysis

Reactions and Technical Details

Mirabegron undergoes various chemical reactions during its synthesis, including:

  • Condensation: This forms new carbon-nitrogen bonds essential for building the core structure.
  • Oxidation: This reaction introduces functional groups that enhance biological activity.
  • Reductive Amination: This process finalizes the structure by forming stable amine linkages.

These reactions are carefully controlled to optimize yield and minimize side products, which can complicate purification processes .

Mechanism of Action

Process and Data

Mirabegron functions by selectively activating beta-3 adrenergic receptors located in the bladder detrusor muscle. Upon activation, these receptors stimulate adenylate cyclase activity, leading to increased cyclic adenosine monophosphate levels within cells. This biochemical cascade results in muscle relaxation and increased bladder capacity.

Key data regarding its pharmacodynamics include:

  • Onset of Action: Typically observed within 8 hours post-administration.
  • Duration: Effects can last up to 24 hours due to its extended-release formulation.

This mechanism contrasts with anticholinergic drugs that inhibit acetylcholine action on muscarinic receptors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Mirabegron is typically presented as a white to off-white crystalline powder.
  • Solubility: It exhibits moderate solubility in water but is soluble in organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: The compound is stable under standard storage conditions but should be protected from moisture.
  • pH Range: Optimal stability is observed at neutral pH levels.

These properties are crucial for formulating effective pharmaceutical preparations .

Applications

Scientific Uses

Mirabegron has significant applications in urology as a treatment for overactive bladder syndrome. Its unique mechanism allows it to be used alone or in combination with other therapies for enhanced efficacy. Research continues into its potential applications beyond urology, exploring benefits in other conditions related to smooth muscle relaxation.

Properties

CAS Number

1365244-64-9

Product Name

Mirabegron (m8)

IUPAC Name

2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]acetic acid

Molecular Formula

C13H13N3O3S

Molecular Weight

291.325

InChI

InChI=1S/C13H13N3O3S/c14-13-16-10(7-20-13)6-11(17)15-9-3-1-8(2-4-9)5-12(18)19/h1-4,7H,5-6H2,(H2,14,16)(H,15,17)(H,18,19)

InChI Key

ZFNAUJGSRYDGNB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(=O)O)NC(=O)CC2=CSC(=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.